

Application Notes and Protocols: 2-Bromo-N-phenylbenzamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

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This document provides a comprehensive overview of the medicinal chemistry applications of **2-Bromo-N-phenylbenzamide** and its derivatives. It includes a summary of their biological activities, quantitative data, and detailed experimental protocols for their synthesis and evaluation.

Biological Activities and Applications

2-Bromo-N-phenylbenzamide serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and antifungal agents. The core structure allows for various chemical modifications to optimize potency and selectivity.

Antimicrobial and Antifungal Activity

Derivatives of **2-Bromo-N-phenylbenzamide** have demonstrated notable activity against pathogenic fungi and bacteria. Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives have been shown to be effective against the phytopathogenic fungi *Fusarium oxysporum* and *Sclerotinia sclerotiorum*, as well as the common yeast *Saccharomyces cerevisiae*[1]. The antimicrobial properties are particularly pronounced against Gram-positive bacteria[2][3]. The introduction of a bromine atom, as opposed to a chlorine atom, on the benzanilide ring has been observed to influence the antimicrobial effect[3].

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been evaluated through protease inhibition assays. These compounds have shown superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, indicating their potential as anti-inflammatory agents[2].

Quantitative Data Summary

The following tables summarize the reported biological activity data for **2-Bromo-N-phenylbenzamide** derivatives.

Table 1: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound	Fusarium oxysporum MIC (g/L)	Sclerotinia sclerotiorum MIC (g/L)	Saccharomyces cerevisiae MIC (g/L)
N-(2-bromo-phenyl)-2-hydroxy-benzamide	0.625[1]	1.25[1]	0.3125[1]
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide	1.25[1]	1.25[1]	-
N-(2-bromo-phenyl)-2-(4-dimethylaminobenzylidene-hydrazinocarbonylmethoxy)-benzamide	0.625[1]	-	0.3125[1]

Table 2: Antibacterial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound	Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives	2.5 - 5.0[2][3]

Table 3: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound	Protease (Trypsin) Inhibition IC50 (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives	0.04 - 0.07[2]
Acetylsalicylic Acid (Reference)	0.4051 ± 0.0026[2]

Experimental Protocols

Synthesis of N-phenylbenzamide Derivatives (General Procedure)

This protocol is a general method for the synthesis of N-phenylbenzamide derivatives, adapted from a procedure for a related compound[4].

Materials:

- Appropriate benzoyl chloride (e.g., 2-bromobenzoyl chloride)
- Substituted aniline
- Acetone
- Distilled water

Procedure:

- Dissolve the benzoyl chloride (1 equivalent) in acetone.

- Add the substituted aniline (1.5 equivalents) to the solution.
- Reflux the reaction mixture for 6 hours.
- Upon completion of the reaction, a solid precipitate will form.
- Filter the solid mass and wash it thoroughly with distilled water.
- Recrystallize the crude product from a suitable solvent system (e.g., acetone/methanol) to obtain pure crystals.

Microwave-Assisted Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

A more efficient synthesis can be achieved using microwave irradiation, leading to good yields in shorter reaction times[1][5].

Procedure:

- Combine the starting materials in a suitable reaction vessel for microwave synthesis.
- Irradiate the mixture at 150°C and 500 W for 7-11 minutes[1][5].
- After the reaction, purify the product by washing with water, drying, and recrystallizing from ethanol[1].

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains[2].

Materials:

- Synthesized compounds
- Bacterial cultures (e.g., Gram-positive strains)

- Mueller-Hinton broth
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assessment: Protease Inhibition Assay

This assay evaluates the in-vitro anti-inflammatory activity by measuring the inhibition of trypsin[2].

Materials:

- Synthesized compounds
- Trypsin solution
- Casein solution
- Tris-HCl buffer

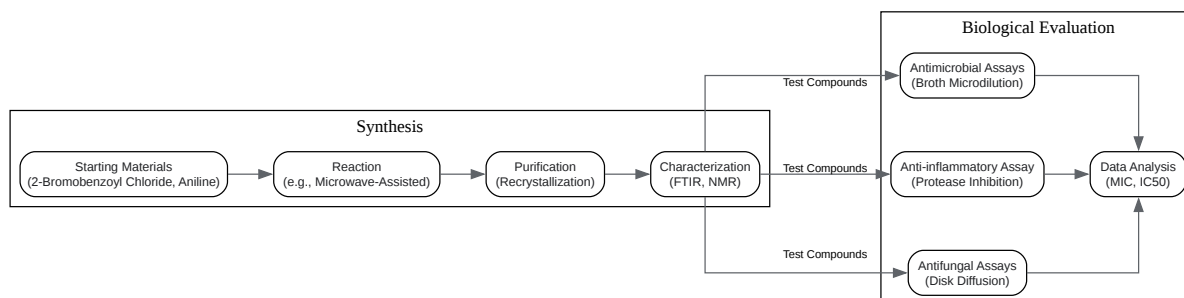
- Perchloric acid
- Spectrophotometer

Procedure:

- Prepare various concentrations of the test compounds.
- Mix the test compound solution with trypsin and incubate.
- Add casein as a substrate and incubate further.
- Stop the reaction by adding perchloric acid.
- Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of hydrolyzed casein.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

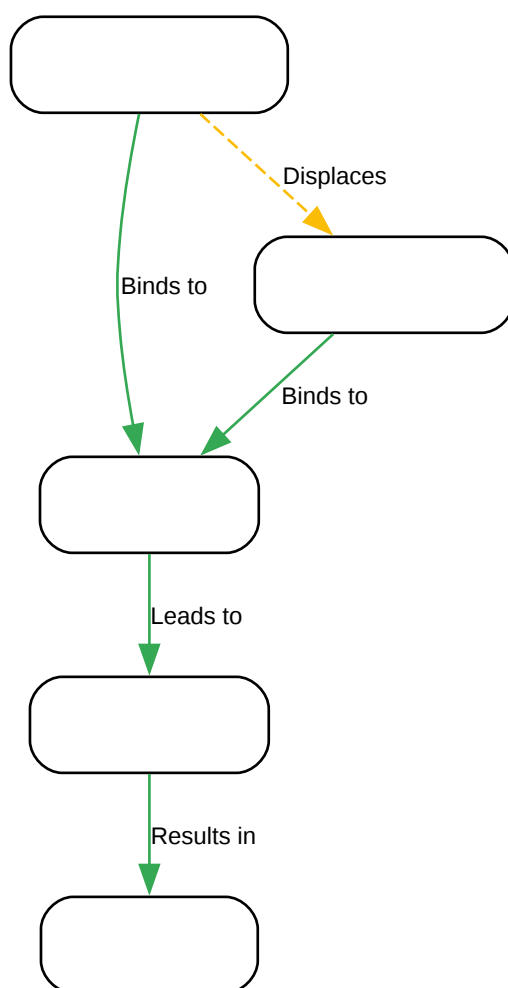


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Caption: Workflow for the synthesis and biological screening of **2-Bromo-N-phenylbenzamide** derivatives.

Proposed Mechanism of Action for N-Phenylbenzamide Derivatives as Antiprotozoal Agents

While a specific signaling pathway for **2-Bromo-N-phenylbenzamide** is not detailed, related N-phenylbenzamide derivatives are known to target the kinetoplast DNA (kDNA) of parasites[6].

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Caption: Proposed mechanism of action for N-phenylbenzamide derivatives targeting parasite kDNA.

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